N-Phenyliminodiacetic acid

Description

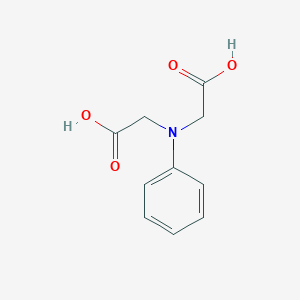

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBWTAGIANQVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150530 | |

| Record name | N-Phenyliminodiacetic acid (anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-73-1 | |

| Record name | N-Phenyliminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyliminodiacetic acid (anhydride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1137-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyliminodiacetic acid (anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(Phenylimino)diacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Phenyliminodiacetic Acid from Aniline and Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of N-Phenyliminodiacetic acid, a versatile chelating agent and valuable intermediate in pharmaceutical and chemical research.[1] Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers a detailed experimental protocol, and addresses critical aspects of process optimization and safety. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (PIDA), also known as anilinediacetic acid, is an organic compound characterized by a phenyl group attached to an iminodiacetic acid moiety.[1] This structure confers upon it significant chelating properties, allowing for the formation of stable complexes with a variety of metal ions.[1] This characteristic makes PIDA a valuable tool in analytical and coordination chemistry. Furthermore, its potential biological activity has garnered interest in the field of pharmaceutical research, where it serves as a precursor for more complex molecules.[1] The compound typically appears as a white to off-white crystalline solid with solubility in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1137-73-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₁NO₄ | --INVALID-LINK-- |

| Molecular Weight | 209.20 g/mol | --INVALID-LINK-- |

| Melting Point | 140 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in polar solvents like water and alcohols | --INVALID-LINK-- |

Chemical Theory and Mechanism: A Stepwise Approach to Understanding the Synthesis

The synthesis of this compound from aniline and chloroacetic acid is a classic example of a nucleophilic substitution reaction, specifically, an N-alkylation of an amine. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid that is bonded to the chlorine atom.

The reaction proceeds in a stepwise manner, with the initial formation of the mono-substituted product, N-phenylglycine. This intermediate can then undergo a second alkylation with another molecule of chloroacetic acid to yield the final product, this compound.

Figure 1: Simplified reaction pathway for the synthesis of this compound.

A critical aspect to consider is the potential for side reactions. The reaction of aniline with chloroacetic acid can also lead to the formation of chloroacetanilide. This occurs through the acylation of aniline. Furthermore, under certain conditions, these intermediates can react with each other or with the starting materials to form byproducts such as phenylimidodiacetic acid mono-anilide and diphenyldiketopiperazine. The formation of these byproducts is influenced by factors such as temperature and the molar ratio of the reactants.

Detailed Experimental Protocol

This protocol is designed to favor the formation of this compound. The key is to control the stoichiometry and reaction conditions to promote the second alkylation step while minimizing the formation of unwanted byproducts.

Materials:

-

Aniline (freshly distilled)

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

pH meter or pH paper

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in deionized water. This alkaline solution is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the products.

-

Addition of Aniline: To the sodium hydroxide solution, add one molar equivalent of freshly distilled aniline with continuous stirring. It is important to use purified aniline to avoid colored impurities in the final product.

-

Controlled Addition of Chloroacetic Acid: Slowly add two molar equivalents of chloroacetic acid to the reaction mixture. The addition should be done portion-wise or as a concentrated solution to control the exothermic nature of the reaction. Maintaining a controlled temperature is key to preventing the formation of byproducts.

-

Reaction under Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound, which is less soluble in acidic aqueous solutions.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts and unreacted starting materials.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Purification:

The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals. The purified crystals can then be collected by filtration and dried.

Process Optimization: Maximizing Yield and Purity

Optimizing the synthesis of this compound involves a careful consideration of several key parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.

Table 2: Key Parameters for Optimization

| Parameter | Rationale and Impact on the Reaction |

| Molar Ratio of Reactants | An excess of chloroacetic acid can favor the formation of the di-substituted product. However, too large an excess can lead to the formation of byproducts. A 1:2 molar ratio of aniline to chloroacetic acid is a good starting point. |

| Reaction Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the formation of undesirable byproducts. Refluxing in an aqueous solution provides a controlled and effective temperature. |

| pH Control | Maintaining an alkaline pH during the reaction is essential to neutralize the HCl produced. This drives the reaction forward. Acidification at the end of the reaction is critical for the precipitation and isolation of the product. |

| Reaction Time | The optimal reaction time needs to be determined experimentally. Monitoring the reaction by TLC can help in determining the point of maximum product formation. |

| Solvent | Water is an effective and environmentally friendly solvent for this reaction. The use of co-solvents is generally not necessary. |

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Melting Point: A sharp melting point close to the literature value (140 °C) is a good indicator of purity.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The ¹H NMR spectrum should show signals corresponding to the aromatic protons and the methylene protons of the acetic acid groups. The ¹³C NMR will confirm the presence of all the unique carbon atoms in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for quantifying any impurities. A well-developed HPLC method can separate the desired product from starting materials and byproducts.

Safety and Handling: A Prerequisite for Responsible Research

Both aniline and chloroacetic acid are hazardous materials and must be handled with appropriate safety precautions.

-

Aniline: Aniline is toxic and can be absorbed through the skin.[3] It is also a suspected carcinogen.[4] Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]

-

Chloroacetic Acid: Chloroacetic acid is corrosive and can cause severe burns to the skin and eyes.[6] It is also toxic if inhaled or ingested. Handle with the same level of care as aniline, using a fume hood and appropriate PPE.[6]

-

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and should be handled with care, wearing appropriate PPE.

Table 3: Hazard Summary and Handling Precautions

| Chemical | Key Hazards | Recommended Handling Precautions |

| Aniline | Toxic, Suspected Carcinogen, Skin Absorption | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[3][4][5] |

| Chloroacetic Acid | Corrosive, Toxic | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[6] |

| Sodium Hydroxide | Corrosive | Wear gloves and safety goggles. |

| Hydrochloric Acid | Corrosive, Respiratory Irritant | Handle in a fume hood, wear gloves and safety goggles. |

Conclusion

The synthesis of this compound from aniline and chloroacetic acid is a well-established yet nuanced reaction. By understanding the underlying chemical principles, adhering to a detailed and controlled experimental protocol, and prioritizing safety, researchers can reliably produce this valuable compound for a wide range of applications in science and industry. This guide provides the necessary framework for achieving a successful and reproducible synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

A-Z Guide to N-Phenyliminodiacetic Acid Formation: Mechanism, Protocol, and Optimization

Abstract

N-Phenyliminodiacetic acid (PIDA) is a pivotal organic compound, serving as a versatile precursor in the synthesis of dyes, pharmaceuticals, and complexing agents.[1] Its structure, featuring a phenyl group attached to an iminodiacetic acid moiety, imparts unique chelating properties.[1] This technical guide provides an in-depth exploration of the core mechanism governing PIDA formation, focusing on the prevalent synthesis route involving the reaction of aniline with chloroacetic acid. We will dissect the reaction pathway, elucidate the critical role of reaction conditions, present a validated experimental protocol, and summarize key performance data to empower researchers in chemistry and drug development with the foundational knowledge for successful synthesis and optimization.

The Core Mechanism: A Stepwise Nucleophilic Substitution

The industrial synthesis of this compound is predominantly achieved through a sequential N-alkylation of aniline with two equivalents of chloroacetic acid. The entire process can be understood as a tandem SN2 (Substitution Nucleophilic Bimolecular) reaction.

Step 1: Formation of the N-Phenylglycine Intermediate

The reaction initiates with the nucleophilic attack of the nitrogen atom of aniline on the electrophilic α-carbon of chloroacetic acid. Aniline's lone pair of electrons targets the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. This first alkylation step yields the crucial intermediate, N-phenylglycine.[2][3]

The presence of a base, typically sodium hydroxide (NaOH), is fundamentally important for two reasons:

-

Neutralization of Reactant: It converts chloroacetic acid into its more reactive sodium salt, sodium chloroacetate.

-

Driving Equilibrium: It neutralizes the hydrochloric acid (HCl) formed as a byproduct of the SN2 reaction.[4] This neutralization is critical as it prevents the protonation of the aniline reactant, which would render it non-nucleophilic, and drives the reaction towards the products according to Le Châtelier's principle.

Step 2: Second Alkylation to Yield PIDA

The secondary amine of the newly formed N-phenylglycine is now also nucleophilic. It proceeds to attack a second molecule of chloroacetic acid (or its salt) in another SN2 reaction. This second alkylation displaces a second chloride ion and forms the final this compound product.[2] Again, a basic medium is required to neutralize the HCl byproduct from this second step.

The overall reaction can be summarized as: C₆H₅NH₂ + 2 ClCH₂COOH + 4 NaOH → C₆H₅N(CH₂COONa)₂ + 2 NaCl + 4 H₂O

Subsequent acidification of the resulting disodium salt solution precipitates the final this compound product.

The mechanistic pathway is visualized in the diagram below.

Caption: Reaction mechanism for this compound formation.

Key Experimental Parameters and Their Justification

Optimizing the synthesis of PIDA requires careful control over several experimental variables. The rationale behind these choices is critical for achieving high yield and purity.

| Parameter | Recommended Range | Justification |

| Molar Ratio | Aniline : Chloroacetic Acid ≈ 1 : 2.2 | A slight excess of chloroacetic acid ensures the complete conversion of the N-phenylglycine intermediate, maximizing the yield of the final product. |

| Base | Sodium Hydroxide (NaOH) | NaOH is a strong, inexpensive base that effectively neutralizes the chloroacetic acid and the HCl byproduct, driving the reaction forward.[4] |

| Temperature | 60-100 °C | Heating accelerates the rate of the SN2 reactions. However, temperatures above 100°C can increase the rate of side reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, reducing overall yield. |

| pH Control | Maintain pH 9-11 during reaction | Keeping the solution alkaline is crucial to ensure the aniline and N-phenylglycine remain deprotonated and thus nucleophilic. It also facilitates the dissolution of reactants and products. |

| Final pH | Acidify to pH ~2 for precipitation | PIDA is least soluble in water at its isoelectric point. Acidification with a strong acid like HCl protonates the carboxylate groups, causing the product to precipitate out of the solution for collection.[5] |

Validated Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

Aniline (99%)

-

Chloroacetic acid (99%)

-

Sodium hydroxide (pellets)

-

Hydrochloric acid (concentrated, 37%)

-

Deionized water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle with temperature controller

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Sodium Hydroxide Solution: In the three-neck flask, dissolve 40.0 g (1.0 mol) of sodium hydroxide in 200 mL of deionized water. The dissolution is exothermic; allow the solution to cool to near room temperature.

-

Addition of Aniline: While stirring, add 23.3 g (0.25 mol) of aniline to the NaOH solution.

-

Preparation of Sodium Chloroacetate: In a separate beaker, carefully dissolve 52.0 g (0.55 mol) of chloroacetic acid in 100 mL of water. Slowly neutralize this solution with a concentrated NaOH solution until the pH is approximately 7. This step should be done cautiously in an ice bath as it is highly exothermic.

-

Reaction Initiation: Transfer the neutral sodium chloroacetate solution to the dropping funnel. Add the solution dropwise to the stirred aniline mixture over a period of 60-90 minutes.

-

Heating and Reaction: After the addition is complete, heat the reaction mixture to 90°C. Maintain this temperature with constant stirring for 4-6 hours. Monitor the reaction progress if analytical capabilities (e.g., TLC, HPLC) are available.

-

Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Once cooled, place the flask in an ice bath.

-

Acidification: Slowly and with vigorous stirring, add concentrated hydrochloric acid to the reaction mixture until the pH of the solution reaches ~2. A thick, white to off-white precipitate of this compound will form.[5]

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove residual salts (NaCl) and unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 70-85%.

Concluding Remarks

The formation of this compound via the double N-alkylation of aniline is a robust and well-understood chemical transformation. Mastery of this synthesis lies not just in following the steps, but in understanding the underlying mechanistic principles. The nucleophilic character of the amine, the electrophilic nature of the haloacid, and the indispensable role of the base are the pillars of this reaction. By carefully controlling stoichiometry, temperature, and pH, researchers can reliably produce high-purity PIDA, paving the way for its application in advanced material and pharmaceutical development.

References

- 1. CAS 1137-73-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. US4415751A - Process for preparing phenylalkanoic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Phenyliminodiacetic Acid (CAS 1137-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

N-Phenyliminodiacetic acid (CAS 1137-73-1), also known as anilinodiacetic acid, is an organic compound featuring a phenyl group attached to a nitrogen atom which is, in turn, substituted with two carboxymethyl groups. This unique structure makes it a powerful tridentate chelating agent, capable of forming stable complexes with a variety of metal ions.[1] Its ability to coordinate with metals, coupled with its organic framework, has positioned this compound as a valuable molecule in diverse fields, including coordination chemistry, analytical chemistry, and as a precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, mechanisms, and key applications, offering field-proven insights for researchers and developers.

Physicochemical Properties

This compound is typically a white to off-white or grayish to beige crystalline solid.[1][2] It is soluble in polar solvents such as water and alcohols, with limited solubility in non-polar solvents.[1] The presence of two carboxylic acid groups imparts acidic properties to the molecule, allowing for the donation of protons in solution.[1]

| Property | Value | Source |

| CAS Number | 1137-73-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [2] |

| Melting Point | 156 °C | [2] |

| Boiling Point (Predicted) | 451.2 ± 30.0 °C | [2] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2] |

| pKa₁ | 2.40 (at 20 °C) | [2] |

| pKa₂ | 4.98 (at 20 °C) | [2] |

| Appearance | Grayish to beige powder | [2] |

Synthesis and Manufacturing: A Foundational Reaction

The synthesis of this compound is primarily achieved through the reaction of aniline with chloroacetic acid. This nucleophilic substitution reaction, while established for over a century, remains a fundamental method for its preparation.

Causality Behind Experimental Choices

The core of this synthesis involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbon of chloroacetic acid. The use of a base is crucial to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The reaction is typically carried out in an aqueous medium, and heating is employed to increase the reaction rate. The stoichiometry is key; using at least two equivalents of chloroacetic acid for every one equivalent of aniline is necessary to ensure the formation of the di-substituted product.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical principles for the N-alkylation of anilines with haloacetic acids.[4]

Materials:

-

Aniline

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (2.0 equivalents) in distilled water.

-

Carefully neutralize the chloroacetic acid solution with a solution of sodium hydroxide (2.0 equivalents) while cooling the flask in an ice bath.

-

To this solution, add aniline (1.0 equivalent) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Key Applications and Mechanisms of Action

The utility of this compound stems from its ability to act as a tridentate ligand, coordinating to a metal center through the nitrogen atom and the two carboxylate oxygen atoms. This chelation forms stable five-membered rings, a thermodynamically favorable arrangement.

Coordination Chemistry and Catalysis

This compound forms stable complexes with a wide range of transition metals, including cobalt(II) and copper(II), as well as lanthanides.[5] These metal complexes have diverse applications, particularly in catalysis. The ligand's structure can create a specific coordination environment around the metal ion, influencing its redox properties and reactivity. For instance, metal complexes of this compound and its derivatives can be explored as catalysts in oxidation reactions and cross-coupling reactions.[6][7] The steric and electronic properties of the phenyl group can be tuned through substitution to modulate the catalytic activity and selectivity of the resulting metal complex.

References

- 1. Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, reactivity and catalysis of heterobimetallic PNNN complexes [openresearch-repository.anu.edu.au]

- 3. Synthesis and Characterization of Cobalt(II) N, N'-Diphenylazodioxide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

A Researcher's Guide to the Theoretical Calculation of N-Phenyliminodiacetic Acid (PIDA) pKa Values

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the acid dissociation constants (pKa) of N-Phenyliminodiacetic acid (PIDA). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep dive into the causal reasoning behind methodological choices in computational chemistry. By integrating established theoretical principles with practical, field-proven insights, this guide serves as a self-validating system for obtaining reliable and accurate pKa predictions for polyprotic molecules like PIDA. We will explore the foundational theory, detail a step-by-step computational workflow using Density Functional Theory (DFT), and present a comparative analysis of theoretical and experimental data, all while adhering to the highest standards of scientific integrity.

Introduction: The Significance of pKa in the Context of this compound

This compound (PIDA), a derivative of iminodiacetic acid, is a molecule of significant interest in coordination chemistry and pharmaceutical sciences.[1] Its structure, featuring two carboxylic acid moieties attached to a phenyl-substituted nitrogen atom, endows it with potent metal-chelating properties. The protonation state of these carboxylic acid groups, governed by their respective pKa values, is a critical determinant of PIDA's chemical behavior.

The ability to accurately predict the pKa values of PIDA is paramount for several reasons:

-

Chelation Efficiency: The affinity and selectivity of PIDA for different metal ions are highly dependent on the ionization state of its carboxylate groups.

-

Pharmacokinetics: In drug development, the pKa of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, as it dictates the molecule's charge at a given physiological pH.

-

Reactivity and Solubility: The protonation state affects the molecule's overall charge, which in turn impacts its solubility in various solvents and its reactivity in chemical syntheses.[1]

Experimentally, the pKa values for this compound have been determined to be pK_a1 = 2.40 and pK_a2 = 4.98 at 20°C.[2] These values serve as a crucial benchmark for validating our theoretical calculations. This guide will provide the theoretical and practical framework to compute these values from first principles.

Theoretical Foundations of pKa Calculation

The pKa value is fundamentally related to the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, typically water.[3] The relationship is given by the equation:

pKa = ΔG / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin. Computational chemistry offers a powerful avenue to calculate this ΔG, and by extension, the pKa.[3][4] The two predominant theoretical approaches for this are the Direct Method and the Thermodynamic Cycle Method .

The Direct Method

This approach directly calculates the Gibbs free energy change of the deprotonation reaction in the solvated state:

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

While conceptually straightforward, this method faces a significant challenge in accurately determining the Gibbs free energy of a solvated proton (H⁺(aq)), which is a notoriously difficult parameter to compute reliably.[5]

The Thermodynamic Cycle Method: A More Robust Approach

To circumvent the issue of the solvated proton's free energy, the thermodynamic cycle method is often employed.[6] This method breaks down the deprotonation process in solution into a series of more computationally tractable steps, as illustrated below.

Caption: Thermodynamic cycle for pKa calculation.

The Gibbs free energy of deprotonation in the aqueous phase (ΔG(aq)) can be calculated as:

ΔG(aq) = ΔG(gas) + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺)

-

ΔG(gas): The Gibbs free energy change of deprotonation in the gas phase. This is calculated as G(A⁻, gas) + G(H⁺, gas) - G(HA, gas). The Gibbs free energy of a proton in the gas phase is a known constant.

-

ΔG_solv: The Gibbs free energy of solvation for the acidic (HA), basic (A⁻), and proton (H⁺) species.

The key advantage of this method is that the highly uncertain ΔG_solv(H⁺) term can be replaced with a well-established experimental value, leading to more accurate pKa predictions.

The Computational Protocol: A Step-by-Step Guide for PIDA

This section outlines a detailed protocol for calculating the pKa values of this compound using Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it offers a good balance between accuracy and computational cost for pKa calculations.[3][7]

Choice of Computational Method

-

Functional: The choice of the DFT functional is crucial. For carboxylic acids, hybrid functionals such as B3LYP and M06-2X have shown good performance.[7][8] Range-separated hybrid functionals like CAM-B3LYP are also a strong choice, particularly for systems where charge transfer is important.[2]

-

Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure, especially for the anionic species. The 6-311++G(d,p) basis set is a good starting point, as it includes diffuse functions (++) to handle anions and polarization functions (d,p) for more accurate geometry descriptions.[7]

-

Solvation Model: An implicit solvent model is used to account for the bulk solvent effects. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are widely used and have proven to be effective for pKa calculations.[2][5]

Experimental Workflow

The following workflow details the necessary computational steps to calculate the pKa values of PIDA.

Caption: Computational workflow for PIDA pKa calculation.

Step 1: Geometry Optimization in the Gas Phase

-

Objective: To find the lowest energy conformation of each species (H₂A, HA⁻, and A²⁻) in the gas phase.

-

Procedure:

-

Build the 3D structures of the neutral (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) forms of PIDA using a molecular modeling software.

-

Perform a geometry optimization calculation for each species using the chosen DFT functional and basis set.

-

Step 2: Frequency Analysis in the Gas Phase

-

Objective: To confirm that the optimized geometries correspond to true energy minima and to obtain the Gibbs free energy corrections.

-

Procedure:

-

Perform a frequency calculation on each of the optimized structures from Step 1.

-

Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

-

Extract the thermal corrections to the Gibbs free energy from the output of this calculation.

-

Step 3: Single Point Energy Calculation in the Solvated Phase

-

Objective: To calculate the electronic energy of each species in the aqueous phase using the gas-phase optimized geometry.

-

Procedure:

-

Using the optimized geometries from Step 1, perform a single point energy calculation for each species.

-

In this calculation, include the chosen implicit solvation model (e.g., PCM or SMD) with water as the solvent.

-

Step 4: Calculation of Gibbs Free Energies

-

Objective: To compute the total Gibbs free energy for each species in both the gas and solvated phases.

-

Procedure:

-

G(gas): Sum the electronic energy from the gas-phase optimization (Step 1) and the thermal correction to the Gibbs free energy from the frequency analysis (Step 2).

-

G(aq): Sum the electronic energy from the solvated single point energy calculation (Step 3) and the thermal correction to the Gibbs free energy from the frequency analysis (Step 2).

-

Step 5: pKa Calculation

-

Objective: To calculate the two pKa values for PIDA using the computed Gibbs free energies and the thermodynamic cycle.

-

For pKa1 (H₂A ⇌ HA⁻ + H⁺): ΔG(aq)₁ = G(HA⁻, aq) + G(H⁺, aq) - G(H₂A, aq) pKa₁ = ΔG(aq)₁ / (2.303 * RT)

-

For pKa2 (HA⁻ ⇌ A²⁻ + H⁺): ΔG(aq)₂ = G(A²⁻, aq) + G(H⁺, aq) - G(HA⁻, aq) pKa₂ = ΔG(aq)₂ / (2.303 * RT)

Note: A reliable experimental value for the Gibbs free energy of solvation of a proton (G(H⁺, aq)) should be used.

Data Presentation and Analysis

The following table summarizes the experimental pKa values for this compound and provides a template for presenting the theoretically calculated values.

| pKa Value | Experimental Value (20°C)[2] | Calculated Value (DFT) |

| pKa₁ | 2.40 | [Insert Calculated Value] |

| pKa₂ | 4.98 | [Insert Calculated Value] |

A comparison between the calculated and experimental values allows for an assessment of the accuracy of the chosen computational protocol. Discrepancies can often be attributed to factors such as the choice of functional, basis set, and solvation model. For highly accurate predictions, it may be necessary to test different combinations of these parameters.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the pKa values of this compound. By following the detailed workflow and understanding the underlying theoretical principles, researchers can obtain reliable predictions that can inform a wide range of applications, from the design of novel chelating agents to the optimization of drug candidates.

Future work in this area could explore the use of more advanced computational methods, such as combining DFT with machine learning algorithms to refine pKa predictions across a broader range of molecules.[9][10] Additionally, the explicit inclusion of a few water molecules in the first solvation shell, in conjunction with an implicit solvent model, can sometimes lead to improved accuracy.

References

- 1. "Experimentation with different thermodynamic cycles used for pKa calcu" by George C. Shields and Matthew D. Liptak [digitalcommons.bucknell.edu]

- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jchemlett.com [jchemlett.com]

- 8. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 10. DFT-Machine Learning Approach for Accurate Prediction of pKa. | Semantic Scholar [semanticscholar.org]

N-Phenyliminodiacetic acid coordination chemistry with transition metals

An In-Depth Technical Guide to the Coordination Chemistry of N-Phenyliminodiacetic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PIDA) represents a versatile tridentate ligand, coordinating through two carboxylate oxygen atoms and a central tertiary nitrogen atom. This architecture allows for the formation of stable chelate rings with a variety of transition metal ions, leading to complexes with diverse geometries and interesting physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and coordination behavior of PIDA with transition metals. We delve into the causality behind experimental choices in synthesis and characterization, offering field-proven insights for researchers. Furthermore, this guide explores the burgeoning applications of these complexes, particularly in the realm of biological systems and drug development, where their potential as antimicrobial and anticancer agents is being actively investigated.

Introduction: The Structural and Coordinative Potential of this compound

The field of coordination chemistry continuously explores ligands that can form stable and functionally diverse metal complexes.[1] this compound (PIDA) is an intriguing ligand from the aminopolycarboxylate family, structurally analogous to well-known chelating agents. Its core structure features an iminodiacetate group (-N(CH₂COOH)₂) attached to a phenyl ring. This combination imparts several key features:

-

Tridentate Coordination: PIDA typically acts as a tridentate O,N,O-donor ligand, utilizing the two carboxylate oxygens and the tertiary nitrogen to form two stable five-membered chelate rings upon coordination with a metal ion.[2] This chelating effect significantly enhances the thermodynamic stability of the resulting complexes compared to those with monodentate ligands.

-

Electronic and Steric Tuning: The phenyl group allows for synthetic modification (e.g., introduction of substituents), which can modulate the electronic properties (electron-donating or -withdrawing effects) and steric bulk of the ligand. This, in turn, influences the properties of the metal complex, such as its stability, redox potential, and biological activity.

-

Biological Relevance: The iminodiacetate moiety is found in various biologically significant molecules. The chelation of metal ions, which are crucial trace elements in biological systems, is a key aspect of their function and, sometimes, their pathology.[3] Synthesizing complexes with ligands like PIDA allows for the systematic study of metal-ligand interactions and their potential as therapeutic agents. The chelation can increase the lipophilicity of the metal ion, facilitating its transport across cell membranes and enhancing its biological efficacy.[3]

The study of PIDA-transition metal complexes is driven by the desire to create compounds with tailored geometries, electronic structures, and reactivity, making them candidates for applications ranging from catalysis to medicinal inorganic chemistry.[4][5]

Synthesis of PIDA-Transition Metal Complexes: A Methodological Approach

The synthesis of PIDA-transition metal complexes is generally straightforward, relying on the principles of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid and the ligand as a Lewis base.[6] The most common approach involves the direct reaction of a transition metal salt (e.g., chlorides, nitrates, acetates) with PIDA in a suitable solvent.

Experimental Protocol: General Synthesis of a PIDA-M(II) Complex

This protocol provides a self-validating framework for the synthesis of a generic divalent transition metal complex with PIDA.

1. Reagent Preparation:

- Prepare a solution of this compound (PIDA) by dissolving it in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture). Gentle heating may be required to ensure complete dissolution.

- Rationale: The choice of solvent is critical to ensure both reactants are soluble. Alcohols are often used as they can dissolve both the organic ligand and many inorganic metal salts.

- Prepare a separate solution of the transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent.

2. Reaction Mixture:

- Slowly add the metal salt solution dropwise to the PIDA solution while stirring continuously. A typical molar ratio is 2:1 (Ligand:Metal), as PIDA is a tridentate ligand and can occupy multiple coordination sites, often leading to complexes with 1:2 stoichiometry.[7]

- Rationale: Continuous stirring ensures a homogenous reaction mixture. A color change upon mixing is often the first visual indicator of complex formation, resulting from changes in the d-orbital electronic transitions of the metal ion upon coordination.[8]

3. Reflux and Precipitation:

- Heat the resulting mixture to reflux for a period of 2-4 hours.[9]

- Rationale: Refluxing provides the necessary activation energy to overcome any kinetic barriers to complex formation, ensuring the reaction goes to completion.

- After reflux, allow the solution to cool slowly to room temperature. In many cases, the metal complex will precipitate out as a crystalline solid. If precipitation is slow, the volume can be reduced by evaporation, or the solution can be left to stand for several days.

4. Isolation and Purification:

- Collect the precipitated solid by vacuum filtration.

- Wash the solid with small portions of the cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.

- Dry the purified complex in a desiccator over a drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

5. Verification:

- The successful synthesis is confirmed through the characterization techniques detailed in the following section. A key initial check is the melting point, which for a pure complex should be sharp and higher than that of the free ligand.[2]

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of newly synthesized PIDA-metal complexes. Each technique provides a different piece of the structural puzzle.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of PIDA to the metal ion. Key vibrational bands of the free ligand are compared to those in the complex.

-

Carboxylate (COOH) Group: In the free PIDA ligand, the C=O stretch of the carboxylic acid appears as a strong band typically around 1700-1725 cm⁻¹. Upon coordination to a metal ion through the carboxylate oxygen, this band shifts to a lower frequency (typically 1650-1660 cm⁻¹).[1] This shift is a definitive indicator of coordination. The disappearance of the broad O-H stretch (around 3300-3400 cm⁻¹) also signals deprotonation and coordination of the carboxylate group.

-

Tertiary Amine (C-N) Group: The C-N stretching vibration, found around 1150 cm⁻¹ in the free ligand, may show a slight shift upon coordination of the nitrogen atom to the metal center.[1]

-

New Bands: The appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of the formation of metal-ligand bonds.[1]

-

-

Electronic (UV-Visible) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the geometry around the metal ion.

-

Ligand-to-Metal Charge Transfer (LMCT): Intense bands, often in the UV or near-UV region, can be attributed to LMCT transitions.[10]

-

d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to electronic transitions between d-orbitals. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar). For instance, a Cu(II) complex in a distorted octahedral environment often shows a broad band around 15,000 cm⁻¹ corresponding to the ²Eg → ²T₂g transition.[1]

-

Molar Conductance and Magnetic Susceptibility

-

Molar Conductance: By measuring the molar conductivity of a dilute solution of the complex (typically 10⁻³ M in a solvent like DMF or DMSO), one can determine whether the complex is an electrolyte or non-electrolyte.[11] Low conductance values (typically < 20 Ω⁻¹ cm² mol⁻¹) indicate a non-electrolytic nature, suggesting that any anions present (like Cl⁻ from the metal salt) are coordinated directly to the metal ion within the primary coordination sphere.[8]

-

Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the central metal ion. This information is crucial for deducing the metal's oxidation state and coordination geometry. For example, an octahedral Co(II) (d⁷) complex is typically high-spin with three unpaired electrons and a magnetic moment in the range of 4.1-5.2 B.M.[1][12]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and identify the presence and nature of water molecules.[7][13]

-

Dehydration: An initial weight loss at a relatively low temperature (e.g., < 150 °C) typically corresponds to the loss of lattice (uncoordinated) water molecules. Weight loss at higher temperatures (e.g., > 150 °C) suggests the removal of coordinated water molecules.[10]

-

Decomposition: At higher temperatures, the organic ligand decomposes, eventually leaving a stable metal oxide as the final residue. The experimental weight loss at each stage can be compared with calculated values to confirm the stoichiometry of the complex.[7][14]

Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the solid-state structure of a crystalline complex.[15] It provides precise information on:

-

Coordination Geometry: Unambiguously determines the geometry around the metal center (e.g., octahedral, tetrahedral).[16][17]

-

Bond Lengths and Angles: Provides exact measurements of the M-O and M-N bond lengths and the angles within the chelate rings.

-

Crystal Packing: Reveals how the complex molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding.[15]

Coordination Modes and Geometries

PIDA's structure as a tripodal, tridentate ligand allows it to form highly stable complexes. The primary coordination mode involves the two carboxylate oxygens and the central nitrogen atom binding to a single metal center.

This coordination typically results in the formation of two five-membered chelate rings, a thermodynamically favorable arrangement. When two PIDA ligands coordinate to a single metal ion, a 1:2 (Metal:Ligand) complex is formed, often resulting in a distorted octahedral geometry. The two PIDA ligands occupy six coordination sites, creating a stable coordination sphere around the metal.[1] Other species, such as water molecules or anions (e.g., Cl⁻), can also occupy coordination sites depending on the reaction conditions and the nature of the metal ion.[16]

Applications in Drug Development and Biological Systems

A significant driver for the synthesis of transition metal complexes is their potential application in medicine and biology.[4][18] The coordination of an organic molecule like PIDA to a metal ion can dramatically alter its biological properties.

Antimicrobial Activity

Many organic compounds show altered and often enhanced biological activity upon chelation.[3] PIDA-metal complexes are being investigated for their antimicrobial properties against various bacterial and fungal strains.[9]

Mechanism of Action (Tweedy's Chelation Theory):

-

Increased Lipophilicity: The coordination of the ligand reduces the polarity of the metal ion because the positive charge of the metal is partially shared with the donor atoms of the ligand.[3]

-

Enhanced Membrane Permeation: This increase in lipophilicity and delocalization of charge enhances the complex's ability to cross the lipid layers of microbial cell membranes.

-

Disruption of Cellular Processes: Once inside the cell, the metal ion can be released and can bind to essential biomolecules like enzymes or DNA, disrupting normal cellular processes and leading to cell death. The complex itself may also act as the toxic agent.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial activity of synthesized PIDA complexes.

1. Culture Preparation:

- Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) by growing it in a nutrient broth until it reaches the logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

- Rationale: Using a standardized bacterial concentration ensures the reproducibility of the results.

2. Plate Preparation:

- Pour sterile Mueller-Hinton Agar into sterile petri dishes and allow it to solidify.

- Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

3. Well Diffusion Assay:

- Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.

- Prepare solutions of the test complexes and the free PIDA ligand at a known concentration (e.g., 1 mg/mL in DMSO).

- Pipette a fixed volume (e.g., 100 µL) of each test solution into separate wells. Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

- Rationale: The controls are essential to validate the experiment. The positive control confirms the susceptibility of the bacteria, while the negative control ensures the solvent has no inhibitory effect.

4. Incubation and Measurement:

- Incubate the plates at 37 °C for 24 hours.

- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

5. Interpretation:

- A larger zone of inhibition indicates greater antimicrobial activity. By comparing the zones of the metal complexes to that of the free ligand, the effect of chelation on biological activity can be determined. Often, the complexes show significantly higher activity than the free ligand.[8]

Anticancer and Cytotoxic Potential

The success of platinum-based anticancer drugs like cisplatin has spurred immense research into other metal-based therapeutics.[4] Transition metal complexes offer different coordination geometries, redox potentials, and ligand exchange kinetics compared to platinum, which may lead to different mechanisms of action and potentially overcome issues of drug resistance. PIDA complexes of metals like copper, cobalt, and nickel are evaluated for their ability to inhibit the growth of cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) or by intercalating with DNA.

Quantitative Data Summary

For comparative analysis, the key physicochemical data for a hypothetical series of PIDA complexes with first-row transition metals are summarized below. Such tables are crucial for identifying trends across a series of compounds.

| Complex | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | µeff (B.M.) | Key IR Bands (cm⁻¹) (ν(C=O), ν(M-O/N)) | Proposed Geometry |

| [Co(PIDA)₂]·2H₂O | Pink | 12.5 | 4.98 | 1658, 530, 490 | Distorted Octahedral |

| [Ni(PIDA)₂]·2H₂O | Green | 15.2 | 3.15 | 1660, 535, 492 | Distorted Octahedral |

| [Cu(PIDA)₂]·H₂O | Blue | 14.8 | 1.85 | 1655, 540, 495 | Distorted Octahedral |

| [Zn(PIDA)₂] | White | 10.7 | Diamagnetic | 1662, 528, 488 | Distorted Octahedral |

Data are representative and compiled based on typical values reported in the literature for similar complexes for illustrative purposes.[1]

Conclusion and Future Outlook

The coordination chemistry of this compound with transition metals provides a rich field for scientific exploration. The ligand's tridentate nature facilitates the synthesis of stable, well-defined complexes with predictable stoichiometries and geometries. The combination of robust characterization techniques allows for a deep understanding of their structural and electronic properties.

For researchers in drug development, PIDA-metal complexes represent a promising class of compounds. The ability to systematically tune the properties of the complex by changing the metal ion or modifying the ligand's phenyl ring offers a rational approach to designing new therapeutic agents. Future research will likely focus on:

-

Expanding the range of metal ions used, including second and third-row transition metals and lanthanides.

-

Synthesizing substituted PIDA derivatives to establish clear structure-activity relationships.

-

Conducting detailed mechanistic studies to elucidate how these complexes exert their biological effects at a molecular level.

By integrating synthetic inorganic chemistry with rigorous biological evaluation, the full potential of these versatile coordination compounds can be realized.

References

- 1. sjctni.edu [sjctni.edu]

- 2. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.tcd.ie [chemistry.tcd.ie]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. num.univ-msila.dz [num.univ-msila.dz]

- 9. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and structural characterization of Ti(III) and Mo(III) complexes supported by PNP pincer ligands | European Journal of Chemistry [eurjchem.com]

- 16. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digibug.ugr.es [digibug.ugr.es]

The Multifaceted Biological Activities of N-Phenyliminodiacetic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the diverse biological activities of N-Phenyliminodiacetic acid (PhIDA) derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of this versatile class of compounds, underpinned by mechanistic insights and detailed experimental protocols.

Introduction to this compound (PhIDA) Derivatives

This compound is a chemical scaffold characterized by a phenyl ring attached to a nitrogen atom, which in turn is connected to two acetic acid groups. The structural versatility of PhIDA allows for a wide range of chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential. These derivatives have garnered considerable interest in medicinal chemistry due to their ability to chelate metal ions and interact with various biological targets.

Anticancer Activity: Unraveling the Pro-Apoptotic Potential

This compound derivatives have emerged as promising candidates in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines.

Mechanism of Action: Inducing Programmed Cell Death

The primary anticancer mechanism of many PhIDA derivatives lies in their ability to induce apoptosis, or programmed cell death, in malignant cells. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. Evidence suggests that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: PhIDA derivatives can perturb the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis.

-

Extrinsic (Death Receptor) Pathway: Some derivatives may interact with death receptors on the cell surface, such as Fas or TNF receptors, initiating a signaling cascade that directly activates executioner caspases.

Figure 1: Apoptotic pathways induced by PhIDA derivatives.

Furthermore, the formation of metal complexes with PhIDA derivatives can enhance their anticancer activity. These complexes may exhibit altered redox potentials and geometries, facilitating interactions with biological macromolecules like DNA and critical enzymes involved in cancer cell proliferation.

Quantitative Assessment of Anticancer Potency

The cytotoxic effects of PhIDA derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4b | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | [1] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4d | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the PhIDA derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Figure 2: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. PhIDA derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of PhIDA derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms.

-

Cell Membrane Disruption: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Enzyme Inhibition: These compounds can chelate metal ions that are essential cofactors for microbial enzymes, thereby inhibiting their activity and disrupting metabolic pathways.

-

DNA Interaction: Some PhIDA derivatives may bind to microbial DNA, interfering with replication and transcription processes.

Quantitative Assessment of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetamide derivative 5 | Escherichia coli | 0.64 | [2] |

| Phenylacetamide derivative 21 | Escherichia coli | 0.67 | [2] |

| Sulfonamide derivative I | Staphylococcus aureus (MRSA) | 32-512 | [3] |

| Sulfonamide derivative II | Staphylococcus aureus (MRSA) | 32-512 | [3] |

Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard technique for determining the MIC of an antimicrobial agent.

Methodology:

-

Serial Dilution: Prepare a series of twofold dilutions of the PhIDA derivative in a liquid growth medium in test tubes or a 96-well microtiter plate.

-

Inoculation: Inoculate each dilution with a standardized suspension of the target microorganism.

-

Incubation: Incubate the tubes or plate under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).

-

Observation: Visually inspect the tubes or wells for turbidity, which indicates microbial growth.

-

MIC Determination: The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Figure 3: Broth dilution method for MIC determination.

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, PhIDA derivatives have shown potential in other therapeutic areas.

Anti-inflammatory Activity

Certain PhIDA derivatives exhibit anti-inflammatory effects, likely through the inhibition of key inflammatory mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial in the inflammatory response. Some phenyl derivatives have been shown to modulate these pathways, suggesting a potential mechanism for the anti-inflammatory action of PhIDA derivatives. Inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, is another possible mechanism.

Anticonvulsant Activity

Preliminary studies on related N-phenyl derivatives have indicated potential anticonvulsant properties. The proposed mechanisms include the modulation of voltage-gated ion channels, such as sodium and calcium channels, which play a critical role in neuronal excitability. By blocking these channels, these compounds may reduce the excessive neuronal firing that characterizes seizures.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic efficacy and safety in vivo. The versatility of the PhIDA scaffold offers a rich platform for the development of novel therapeutics to address a range of unmet medical needs.

References

Methodological & Application

using N-Phenyliminodiacetic acid in ion exchange chromatography for metal separation

An in-depth guide to the principles, protocols, and applications of N-Phenyliminodiacetic Acid (PIDA) functionalized resins for selective metal ion separation.

Introduction: The Power of Selective Chelation in Chromatography

The separation and purification of specific metal ions from complex mixtures is a critical task in fields ranging from environmental remediation and hydrometallurgy to the production of high-purity materials for drug development and catalysis. Ion exchange chromatography is a cornerstone technique for these separations, but its efficacy is dramatically enhanced through the use of chelating resins.[1] These resins incorporate functional groups that form strong, selective coordinate bonds with target metal ions, a process known as chelation.[2]

This compound (PIDA) is a highly effective chelating ligand. When immobilized onto a solid support, such as a polystyrene-divinylbenzene copolymer, it creates a powerful stationary phase for the selective capture of metal ions. The core of its functionality lies in the iminodiacetic acid (IDA) group, which features a tertiary nitrogen atom and two carboxylic acid groups.[3] This arrangement allows it to act as a tridentate ligand, forming stable, five-membered rings with metal cations. The addition of the phenyl group to the nitrogen atom modifies the electronic properties and steric environment of the chelating site, potentially influencing its selectivity for different metals compared to standard IDA resins.

This guide provides a comprehensive overview of the principles and methodologies for using PIDA-based chelating resins in ion exchange chromatography for metal separation, designed for researchers and scientists seeking to implement this robust technique.

Mechanism of Action: The Chemistry of PIDA-Metal Complexation

The selectivity of a PIDA-functionalized resin is governed by the principles of coordination chemistry. The iminodiacetic acid moiety is the active component responsible for binding metal ions.

-

Coordination and Chelate Formation: The two carboxylate groups (-COO⁻) and the tertiary amine nitrogen (N) of the PIDA molecule act as electron-pair donors (Lewis bases). They coordinate with a single metal ion (a Lewis acid) to form a stable coordination complex.[4] This multi-point attachment creates highly stable five-membered ring structures, an effect known as the "chelate effect," which is fundamental to the resin's high affinity for metal ions.[2]

-

Influence of pH: The pH of the aqueous solution is the most critical parameter controlling the adsorption process. At low pH, the carboxylic acid groups are protonated (-COOH), and the nitrogen atom may also be protonated. In this state, their ability to donate electrons and coordinate with metal ions is significantly reduced. As the pH increases, these groups deprotonate, becoming negatively charged (-COO⁻) and thus highly available for chelation.[3][5] This pH-dependent binding allows for precise control over the adsorption and elution of metals.

-

Metal Ion Selectivity: The stability of the metal-PIDA complex varies for different metal ions, which is the basis for separation. This selectivity is influenced by factors such as the metal's charge density, ionic radius, and preferred coordination geometry. Generally, chelating resins with iminodiacetic acid groups exhibit a strong affinity for transition metals.[3][6] The selectivity for various divalent cations in aqueous solutions often follows the order: Cu²⁺ > Pb²⁺ > Ni²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺.[6]

Caption: Chelation of a divalent metal ion (M²⁺) by the this compound (PIDA) functional group.

Application Protocols: Selective Separation of Heavy Metal Ions

This section provides detailed protocols for the separation of transition metal ions like Cu²⁺, Ni²⁺, and Zn²⁺ from an aqueous sample using a PIDA-functionalized resin column.

I. Resin Preparation and Column Packing

The foundation of a successful separation is a properly prepared and packed chromatography column.

Materials:

-

PIDA-functionalized resin (e.g., on a polystyrene-divinylbenzene support)

-

Chromatography column

-

Deionized (DI) water

-

Buffer for slurrying (e.g., 0.1 M acetate buffer, pH adjusted as needed)

Protocol:

-

Resin Hydration: Weigh the required amount of dry resin. Add it to a beaker with an excess of DI water. Allow the resin to swell for at least 1-2 hours, or as recommended by the manufacturer. This prevents the generation of fines from rapid swelling in the column.

-

Fines Removal: Gently stir the slurry and let the resin beads settle for 5-10 minutes. Carefully decant and discard the supernatant containing the fine particles. Repeat this process 3-4 times until the supernatant is clear.[7] Fines can clog the column and impede flow, leading to high backpressure and poor resolution.

-

Slurry Preparation: Decant the water and replace it with the chosen slurrying buffer. Create a homogenous slurry with a resin-to-buffer ratio of approximately 50-70%.[6]

-

Column Packing: Mount the column vertically on a stand.[7] Add a small amount of buffer to the column. Pour the resin slurry into the column in a single, continuous motion to avoid stratification.

-

Bed Settling: Open the column outlet and allow the buffer to drain, which will cause the resin bed to settle.[7] Continuously add more slurry to maintain a liquid layer above the settling bed until the desired bed height is reached. Crucially, do not allow the resin bed to run dry at any point.

Scientist's Note: The choice of column dimensions depends on the application. For analytical separations requiring high resolution, smaller mesh size resins (200-400 mesh) in longer, narrower columns are used. For preparative or large-scale applications where flow rate is more important, larger mesh sizes (50-100 mesh) are suitable.[6]

II. Column Equilibration

Equilibration prepares the stationary phase for sample loading by setting the appropriate pH and ionic conditions for metal binding.

Materials:

-

Equilibration/Binding Buffer (e.g., 0.1 M Sodium Acetate, pH 5.0-6.0)

Protocol:

-

Connect the packed column to a chromatography system or a peristaltic pump.

-

Pump the Equilibration/Binding Buffer through the column at the desired operational flow rate.

-

Wash the column with at least 5-10 column volumes (CV) of the buffer.

-

Monitor the pH and conductivity of the column effluent. The column is considered equilibrated when the pH and conductivity of the effluent match that of the influent buffer.

Scientist's Note: The pH of the equilibration buffer is critical. It must be high enough to ensure the deprotonation of the PIDA's carboxylic acid groups but low enough to prevent the precipitation of metal hydroxides. A pH between 4 and 6 is a common starting point for many divalent metals.[5][6]

III. Sample Preparation and Loading

Proper sample preparation ensures that the metal ions are in a form that can bind to the resin and that the sample matrix does not interfere with the separation.

Protocol:

-

pH Adjustment: Adjust the pH of the sample solution to match that of the Equilibration/Binding Buffer. This is crucial for efficient binding of the target metals.

-

Filtration: Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the column.

-

Sample Loading: Carefully load the prepared sample onto the equilibrated column at a controlled, slow flow rate to ensure sufficient residence time for the chelation reaction to occur.[8]

-

Collect the flow-through fraction for analysis to confirm that the target metals have been captured by the resin.

IV. Washing

The wash step removes non-specifically bound ions and other matrix components that did not bind to the resin.

Materials:

-

Wash Buffer (typically the same as the Equilibration/Binding Buffer)

Protocol:

-

After sample loading is complete, wash the column with 5-10 CVs of the Wash Buffer.[7][8]

-

Collect the wash fractions and analyze them to ensure that no target metals are prematurely eluting from the column. The absorbance (if monitoring online) should return to baseline.

V. Elution

Elution is the process of releasing the bound metal ions from the resin. This is typically achieved by changing the pH or by introducing a competing agent.

Protocol (pH Gradient Elution):

-

Prepare Elution Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 4.0, 3.0, 2.0, and 1.0 using dilute HCl or HNO₃).

-